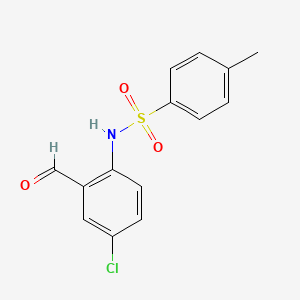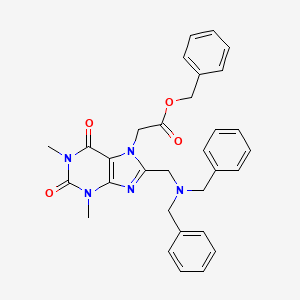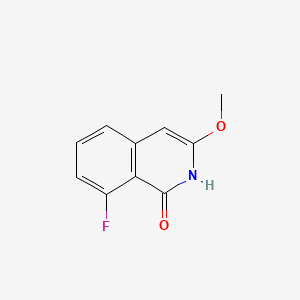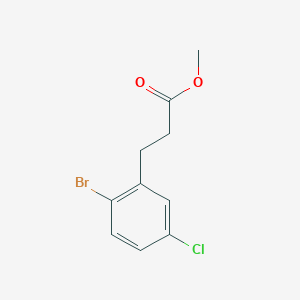
N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloro-2-formylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the product is continuously removed, allowing for large-scale production. The use of solvents such as dichloromethane or acetonitrile can help to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: N-(4-Chloro-2-carboxyphenyl)-4-methylbenzenesulfonamide.
Reduction: N-(4-Chloro-2-hydroxyphenyl)-4-methylbenzenesulfonamide.
Substitution: N-(4-Methoxy-2-formylphenyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication. This makes it a potential antibacterial agent.
Comparaison Avec Des Composés Similaires
- N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide
- N-(4-Chloro-2-formylphenyl)-2,2-dimethylpropionamide
- 4-Formylphenylboronic acid
Comparison: N-(4-Chloro-2-formylphenyl)-4-methylbenzenesulfonamide is unique due to its combination of a sulfonamide group and a formyl group on the aromatic ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
34159-03-0 |
|---|---|
Formule moléculaire |
C14H12ClNO3S |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
N-(4-chloro-2-formylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-14-7-4-12(15)8-11(14)9-17/h2-9,16H,1H3 |
Clé InChI |
VYVNPEOHUFEKQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)

![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)

![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)


